molecular formula C20H22N2O3 B5199714 3-methoxy-N-[4-(piperidine-1-carbonyl)phenyl]benzamide

3-methoxy-N-[4-(piperidine-1-carbonyl)phenyl]benzamide

Cat. No.: B5199714
M. Wt: 338.4 g/mol
InChI Key: VJCMAIYXKSQANA-UHFFFAOYSA-N
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Description

3-methoxy-N-[4-(piperidine-1-carbonyl)phenyl]benzamide is a synthetic organic compound that belongs to the class of benzamides. It is characterized by the presence of a methoxy group, a piperidine ring, and a benzamide moiety. This compound has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-[4-(piperidine-1-carbonyl)phenyl]benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 4-aminobenzoylpiperidine to yield the desired benzamide.

    Methoxylation: The methoxy group can be introduced through methylation of the hydroxyl group on the benzene ring using methyl iodide and a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-[4-(piperidine-1-carbonyl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group using reagents like potassium permanganate.

    Reduction: The carbonyl group in the piperidine ring can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride and an appropriate nucleophile in a polar aprotic solvent.

Major Products Formed

    Oxidation: 3-hydroxy-N-[4-(piperidine-1-carbonyl)phenyl]benzamide.

    Reduction: 3-methoxy-N-[4-(piperidin-1-yl)phenyl]benzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-methoxy-N-[4-(piperidine-1-carbonyl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may modulate receptor function by binding to receptor sites. The exact pathways and targets can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(piperidine-1-carbonyl)phenyl)benzamide: Lacks the methoxy group, which may affect its biological activity.

    3-hydroxy-N-[4-(piperidine-1-carbonyl)phenyl]benzamide: Contains a hydroxyl group instead of a methoxy group, potentially altering its reactivity and interactions.

    N-(4-(piperidine-1-carbonyl)phenyl)-3-methylbenzamide: Contains a methyl group instead of a methoxy group, which may influence its chemical properties.

Uniqueness

3-methoxy-N-[4-(piperidine-1-carbonyl)phenyl]benzamide is unique due to the presence of the methoxy group, which can influence its solubility, reactivity, and biological interactions. This structural feature may enhance its potential as a therapeutic agent or chemical intermediate.

Properties

IUPAC Name

3-methoxy-N-[4-(piperidine-1-carbonyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-25-18-7-5-6-16(14-18)19(23)21-17-10-8-15(9-11-17)20(24)22-12-3-2-4-13-22/h5-11,14H,2-4,12-13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJCMAIYXKSQANA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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